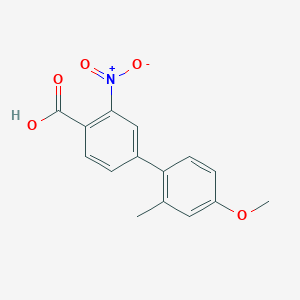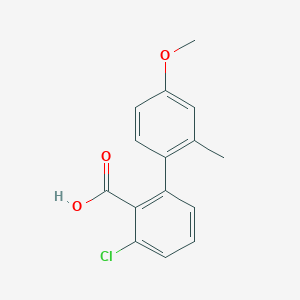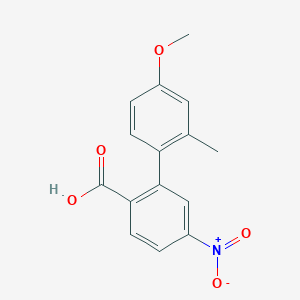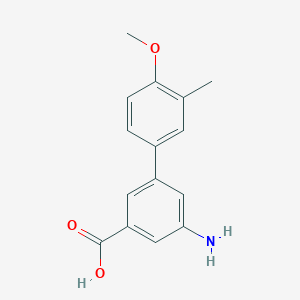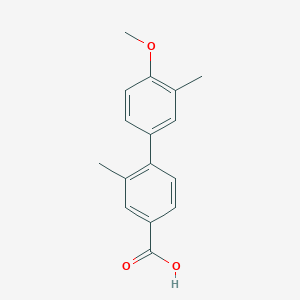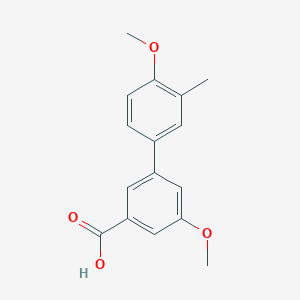
3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid (MMPB) is an organic compound belonging to the class of benzoic acid derivatives. It is a colorless solid that is soluble in water and ethanol and is used as a reagent in synthetic organic chemistry. MMPB is a versatile compound that has been used in various scientific research applications, including in biochemical and physiological studies.
Applications De Recherche Scientifique
3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95% has been used in numerous scientific research applications. It has been used as a reagent in organic synthesis, as a chromophore in fluorescence studies, and as a fluorescent probe in biochemical and physiological studies. It has also been used as a catalyst in the synthesis of other organic compounds, as a dopant in semiconductor devices, and as a building block in the synthesis of pharmaceutical drugs.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to interact with other proteins, such as tyrosine kinases, to modulate their activity.
Biochemical and Physiological Effects
3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the production of nitric oxide and to inhibit the activity of certain enzymes, such as cytochrome P450. In addition, 3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95% has been shown to have antioxidant and anti-tumorigenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, it is soluble in water and ethanol, and it is relatively stable in aqueous solutions. However, it is not a very potent compound and its effects are not always consistent. In addition, it is not very soluble in organic solvents, which limits its use in certain types of experiments.
Orientations Futures
There are several potential future directions for the use of 3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95% in scientific research. It could be used in the development of new drugs and therapies for the treatment of inflammation, cancer, and other diseases. It could also be used in the development of new materials, such as semiconductors and nanomaterials. In addition, it could be used in the development of new sensors and imaging techniques. Finally, it could be used in the development of new analytical techniques for the detection and quantification of various compounds.
Méthodes De Synthèse
3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95% can be synthesized through a two-step process. The first step involves the condensation of 4-methoxy-3-methylphenol and 5-methoxybenzoic acid in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The resulting product is a white solid that can be isolated and purified. The second step involves the oxidation of the isolated product with a suitable oxidizing agent, such as potassium permanganate or sodium hypochlorite. The resulting product is 3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95%, which can be isolated and purified.
Propriétés
IUPAC Name |
3-methoxy-5-(4-methoxy-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-6-11(4-5-15(10)20-3)12-7-13(16(17)18)9-14(8-12)19-2/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYFKLYIXDNKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689999 |
Source


|
| Record name | 4',5-Dimethoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-51-5 |
Source


|
| Record name | 4',5-Dimethoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

